Product packaging for 2-Isopropylcyclohexanol(Cat. No.:CAS No. 96-07-1)

2-Isopropylcyclohexanol

Cat. No.: B1266409
CAS No.: 96-07-1
M. Wt: 142.24 g/mol
InChI Key: IXVGVVQGNQZQGD-UHFFFAOYSA-N
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Description

Overview of 2-Isopropylcyclohexanol in Contemporary Chemical and Biological Sciences

This compound (C9H18O) is a secondary alcohol that has garnered attention in various scientific fields. It is a substituted cyclohexanol (B46403) derivative, structurally similar to menthol (B31143), and exists as different stereoisomers, primarily the cis and trans forms. nist.gov This structural characteristic is pivotal to its chemical behavior and biological interactions.

In the chemical sciences, this compound is recognized as a valuable intermediate in organic synthesis. It serves as a foundational building block for creating a range of other organic compounds. Its applications extend to the agrochemical industry in the formulation of pesticides and herbicides, and it is also utilized in the production of aromatic compounds for fragrances and flavorings. In polymer science, its derivatives have been explored for their potential as plasticizers.

From a biological perspective, research has begun to uncover the pharmacological potential of this compound. Studies have indicated that the compound possesses antimicrobial properties, showing efficacy in inhibiting the growth of certain bacteria, such as Staphylococcus aureus, and fungi. This suggests its potential application as a preservative. Furthermore, preliminary in vitro research has explored its cytotoxic effects on various cancer cell lines, pointing towards a potential, though not yet established, role as an anticancer agent. The biological activity is closely linked to its structure, where the hydroxyl group can form hydrogen bonds with biological molecules, and the compound can be enzymatically oxidized to 2-isopropylcyclohexanone (B93567).

Significance of this compound in Advanced Organic Chemistry

The significance of this compound in advanced organic chemistry lies primarily in its role as a chiral building block and a stereochemical model. The compound's history is tied to the development of stereoselective hydrogenation and asymmetric reduction methodologies. The presence of two chiral centers in its structure means it can exist as multiple stereoisomers, making it an excellent substrate for studying and optimizing reactions that require precise three-dimensional control. youtube.com

The synthesis of this compound itself often involves stereocontrolled methods, such as the hydrogenation of substituted phenols using specific catalysts like ruthenium-based systems to yield particular isomers, such as cis-alkylcyclohexanols. The reduction of the corresponding ketone, 2-isopropylcyclohexanone, using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), is a common synthetic route where the choice of reagent can influence the stereochemical outcome.

This compound undergoes a variety of chemical reactions typical of secondary alcohols:

Oxidation: It can be oxidized to form 2-isopropylcyclohexanone using common oxidizing agents like chromium trioxide (CrO3) or pyridinium (B92312) chlorochromate (PCC). lookchem.com

Substitution: The hydroxyl group can be replaced by other functional groups. For instance, treatment with thionyl chloride (SOCl2) can convert it into 2-isopropylcyclohexyl chloride.

Esterification: It reacts with carboxylic acids or their derivatives to form esters, such as p-tolyl-carbamic acid 2-isopropyl-cyclohexyl ester. lookchem.com

The distinct reactivity and stereochemistry of this compound make it a valuable tool for synthetic chemists aiming to construct complex molecules with specific spatial arrangements.

Scope and Objectives of Research on this compound

Current and future research on this compound is multifaceted, spanning synthetic methodology, material science, and pharmacology. A primary objective is the development of more efficient and highly stereoselective synthetic routes to obtain enantiomerically pure forms of the compound, which are crucial for applications in pharmaceutical synthesis.

In materials science, research focuses on synthesizing and evaluating novel derivatives of this compound for use as plasticizers and other polymer additives. In the fragrance industry, ongoing studies aim to identify and synthesize derivatives with unique and desirable olfactory profiles, leveraging the structural similarity to menthol.

Pharmacological research objectives are centered on further elucidating the compound's biological activities. This includes comprehensive studies to understand the mechanism behind its observed antimicrobial and cytotoxic effects. A key goal is to identify the specific molecular targets and biochemical pathways it interacts with. Such research could validate its potential use in developing new therapeutic agents or preservatives.

Data Tables

Physicochemical Properties of this compound

This table summarizes key computed physicochemical properties for this compound.

PropertyValueSource
Molecular Formula C9H18O lookchem.comnih.gov
Molecular Weight 142.24 g/mol lookchem.comnih.govnih.gov
IUPAC Name 2-propan-2-ylcyclohexan-1-ol nih.gov
CAS Number 96-07-1 lookchem.comnih.gov
Boiling Point 203.1°C at 760 mmHg lookchem.com
Density 0.914 g/cm³ lookchem.com
Flash Point 80.8°C lookchem.com
XLogP3 2.6 lookchem.comnih.gov
Hydrogen Bond Donor Count 1 lookchem.com
Hydrogen Bond Acceptor Count 1 lookchem.com
Complexity 98.9 nih.govnih.gov

Stereoisomers of this compound

This compound has two chiral centers, leading to four possible stereoisomers. The main diastereomers are cis and trans, which refer to the relative positions of the hydroxyl and isopropyl groups on the cyclohexane (B81311) ring.

Isomer NameCAS NumberIUPAC NameInChIKey
cis-2-Isopropylcyclohexanol 10488-25-2(1R,2R)-2-propan-2-ylcyclohexan-1-olIXVGVVQGNQZQGD-RKDXNWHRSA-N
trans-2-Isopropylcyclohexanol 10488-23-0(1R,2S)-2-propan-2-ylcyclohexan-1-olIXVGVVQGNQZQGD-DTWKUNHWSA-N
(1S,2S)-2-Isopropylcyclohexanol Not specified(1S,2S)-2-propan-2-ylcyclohexan-1-olIXVGVVQGNQZQGD-DTWKUNHWSA-N
(1S,2R)-2-Isopropylcyclohexanol Not specified(1S,2R)-2-propan-2-ylcyclohexan-1-olIXVGVVQGNQZQGD-RKDXNWHRSA-N

Data sourced from NIST WebBook, PubChem, and ChemSpider. nist.govnih.govchemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B1266409 2-Isopropylcyclohexanol CAS No. 96-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylcyclohexan-1-ol
Source PubChem
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InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVGVVQGNQZQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914701
Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Molecular Weight

142.24 g/mol
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CAS No.

96-07-1
Record name 2-(1-Methylethyl)cyclohexanol
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Record name 2-Isopropylcyclohexan-1-ol
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Record name 2-Isopropylcyclohexanol
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Record name 2-(Propan-2-yl)cyclohexan-1-ol
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Record name 2-isopropylcyclohexan-1-ol
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Ii. Stereochemical Investigations of 2 Isopropylcyclohexanol

Isomeric Forms of 2-Isopropylcyclohexanol

This compound, with its substituted cyclohexane (B81311) ring, can exist in various stereoisomeric forms. These isomers share the same chemical formula (C9H18O) and connectivity but differ in the three-dimensional orientation of their atoms. biosynth.comnih.gov This leads to distinct physical and chemical properties for each isomer.

Cis and Trans Stereoisomers of this compound

The relative orientation of the hydroxyl (-OH) and isopropyl groups on the cyclohexane ring gives rise to cis and trans diastereomers. nist.govnist.gov In the cis isomer, both the hydroxyl and isopropyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This fundamental difference in spatial arrangement significantly influences their properties and stability.

The synthesis of this compound often results in a mixture of cis and trans isomers. google.com For instance, the reduction of 2-isopropylcyclohexanone (B93567) can yield both isomers, with the ratio depending on the reaction conditions and catalysts used. Enzymatic reduction methods, utilizing alcohol dehydrogenases, have shown the potential for stereoselective synthesis, favoring the production of the cis-isomer. vapourtec.com

Enantiomeric Forms and Chiral Centers in this compound

The this compound molecule contains two chiral centers: the carbon atom bonded to the hydroxyl group (C1) and the carbon atom bonded to the isopropyl group (C2). spcmc.ac.invedantu.com A chiral center is a carbon atom attached to four different groups. The presence of these chiral centers means that this compound can exist as enantiomers, which are non-superimposable mirror images of each other. spcmc.ac.ingoogle.com

Since there are two chiral centers, a total of four stereoisomers are possible: a pair of enantiomers for the cis isomer and a pair of enantiomers for the trans isomer. spcmc.ac.in These enantiomers are designated using the (R/S) nomenclature, which describes the absolute configuration at each chiral center. For example, one possible enantiomer is (1R,2R)-2-propan-2-ylcyclohexan-1-ol. nih.gov The separation and characterization of these individual enantiomers are crucial for understanding their specific biological activities and applications.

Conformational Analysis of this compound

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. askthenerd.comorganicchemexplained.com The substituents on the ring, the hydroxyl and isopropyl groups, can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. organicchemexplained.comchegg.com The interplay between these positions and the bulky isopropyl group is a key aspect of the conformational analysis of this compound.

Chair Conformations and Isopropyl Group Orientation (Axial vs. Equatorial)

Each stereoisomer of this compound can exist as two interconverting chair conformations. For the cis isomer, one conformation will have the hydroxyl group in an axial position and the isopropyl group in an equatorial position (a,e), while the other will have an equatorial hydroxyl group and an axial isopropyl group (e,a). spcmc.ac.in Similarly, the trans isomer will have conformations with both groups axial (a,a) or both groups equatorial (e,e). spcmc.ac.in

The large size of the isopropyl group plays a dominant role in determining the most stable conformation. Due to significant steric strain, a conformation with an axial isopropyl group is highly unfavorable. spcmc.ac.in Therefore, the chair conformation where the isopropyl group occupies an equatorial position is strongly preferred, as this minimizes steric interactions with other atoms on the ring. spcmc.ac.inyoutube.com

Steric Interactions and Conformational Stability (e.g., OH/CH3 steric interaction)

The stability of the different conformers is largely dictated by steric interactions. A major factor is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. askthenerd.com An axial isopropyl group would experience severe 1,3-diaxial interactions, making this conformation energetically unfavorable.

In the case of cis-2-isopropylcyclohexanol, the conformer with an equatorial isopropyl group and an axial hydroxyl group is more stable than the one with an axial isopropyl group and an equatorial hydroxyl group. spcmc.ac.in In the less stable conformer (axial isopropyl), a significant steric interaction arises between the equatorial hydroxyl group and one of the methyl groups of the axial isopropyl group. spcmc.ac.inresearchgate.net This interaction further destabilizes the conformation with an axial isopropyl group. For the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of multiple 1,3-diaxial interactions. spcmc.ac.in

Influence of Stereochemistry on Reactivity and Physicochemical Properties

The specific stereochemistry of this compound isomers directly impacts their reactivity and physical properties. spcmc.ac.innumberanalytics.com The accessibility of the hydroxyl group, for instance, is influenced by its axial or equatorial position, which in turn affects the rates of reactions such as oxidation or esterification. researchgate.net An equatorial hydroxyl group is generally more sterically accessible than an axial one.

The different spatial arrangements of the isomers also lead to variations in their physical properties, such as boiling points, melting points, and solubility. chembk.com The distinct odors of the cis and trans isomers are a clear example of how stereochemistry influences sensory properties.

Table of Research Findings on this compound Stereochemistry

FeatureObservationSignificance
Isomerism Exists as cis and trans diastereomers, each with a pair of enantiomers. nist.govnist.govspcmc.ac.inLeads to four distinct stereoisomers with different properties.
Chirality Possesses two chiral centers at C1 and C2. spcmc.ac.invedantu.comResults in optical activity and the existence of enantiomeric pairs.
Conformation Adopts chair conformations with substituents in axial or equatorial positions. askthenerd.comorganicchemexplained.comchegg.comThe chair conformation is the most stable to minimize strain.
Isopropyl Group Strongly prefers the equatorial position in the most stable conformer. spcmc.ac.inyoutube.comMinimizes severe 1,3-diaxial steric interactions.
Steric Strain Significant steric interaction between an equatorial -OH and an axial isopropyl group in the cis isomer. spcmc.ac.inresearchgate.netFurther destabilizes the conformation with an axial isopropyl group.
Reactivity Stereochemistry influences the accessibility of the hydroxyl group and reaction rates. numberanalytics.comresearchgate.netEquatorial groups are generally more reactive.
Properties Isomers exhibit different physical properties, including boiling point and odor. chembk.comDemonstrates the impact of 3D structure on macroscopic properties.

Computational Studies in Conformational Analysis (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the conformational landscape of this compound. nd.edu These theoretical calculations allow for the modeling of different spatial arrangements of the atoms, known as conformers, and the prediction of their relative stabilities. nd.edu By simulating the various chair and twist-boat conformations of the cyclohexane ring and the rotational orientations of the isopropyl and hydroxyl groups, researchers can identify the lowest energy, and therefore most stable, conformations. researchgate.netsapub.org

For instance, DFT calculations can predict the energetic differences between conformers where the bulky isopropyl group occupies an equatorial versus an axial position on the cyclohexane ring. sapub.org These studies are invaluable for understanding the steric interactions that govern conformational preference. researchgate.net Furthermore, theoretical calculations of NMR chemical shifts for different conformers can be correlated with experimental data to help assign the structures of isolated natural products or synthetic isomers. researchgate.net

Experimental Validation of Conformational Stability (e.g., Variable-Temperature NMR)

Experimental techniques, most notably variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, provide the necessary real-world validation for computational models. ox.ac.uknumberanalytics.com VT-NMR is a powerful method for studying dynamic processes like the conformational exchange between different isomers. numberanalytics.com By recording NMR spectra at different temperatures, scientists can observe changes in the signals that correspond to the interconversion of conformers. ox.ac.uknih.gov

At low temperatures, the rate of this interconversion slows down sufficiently to allow for the observation of distinct signals for each conformer. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal, providing information about the energy barriers of the conformational exchange. numberanalytics.comresearchgate.net This data allows for the determination of thermodynamic parameters such as the free energy difference (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) between conformers, offering a quantitative measure of their relative stabilities. researchgate.net Such experimental findings are crucial for confirming the predictions made by DFT calculations. nih.gov

Chiral Resolution and Enantioselective Synthesis of this compound Stereoisomers

The presence of multiple chiral centers in this compound means it can exist as several stereoisomers. The separation of these isomers (chiral resolution) and the development of methods to synthesize specific isomers (enantioselective synthesis) are significant areas of research.

Methodologies for Chiral Separation

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of enantiomers, into its individual, optically pure components. tcichemicals.com For substituted cyclohexanols, this can be achieved through several methods. One common approach is the formation of diastereomeric derivatives. scholaris.ca By reacting the racemic alcohol with a chiral resolving agent, a mixture of diastereomers is formed, which can then be separated by conventional techniques like chromatography or crystallization due to their different physical properties. scholaris.ca

Another powerful technique is enzymatic kinetic resolution. scholaris.ca This method utilizes enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. scholaris.ca For example, the acetylation of racemic 2-phenylcyclohexanol (B1664101) using Lipase PS30 has been shown to be an efficient method for separating the enantiomers. scholaris.ca Chiral chromatography, using a chiral stationary phase, is another direct method for separating enantiomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific stereoisomer directly from a prochiral or achiral starting material, avoiding the need for resolution. tcichemicals.com Several strategies have been developed for the asymmetric synthesis of substituted cyclohexanols. scholaris.ca Early work by researchers like Noyori laid the groundwork with foundational methodologies in asymmetric reductions.

One approach involves the asymmetric hydrogenation of the corresponding ketone, 2-isopropylcyclohexanone. escholarship.org This method uses a chiral catalyst to control the stereochemical outcome of the reduction, leading to the preferential formation of one enantiomer of this compound. escholarship.org The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee) and diastereomeric ratio (dr). escholarship.org

Catalytic Enantioselective Synthesis (e.g., BINOL-derived phosphoric acids, Ir-catalyzed hydrogenation)

Modern enantioselective synthesis often employs highly sophisticated catalysts. Chiral phosphoric acids derived from BINOL (1,1'-bi-2-naphthol) have emerged as powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations. sigmaaldrich.comrsc.org These catalysts can activate substrates towards nucleophilic attack in a highly controlled chiral environment, enabling the synthesis of enantiomerically enriched products. mdpi.comnih.govbeilstein-journals.org While their direct application to this compound synthesis is an area of ongoing research, their success in related C-C bond-forming reactions highlights their potential. rsc.org

Iridium-catalyzed asymmetric hydrogenation is another state-of-the-art method. escholarship.org Crabtree-type catalysts, which are N,P-ligated iridium complexes, have shown excellent enantioselectivities in the hydrogenation of various cyclic olefins. diva-portal.org These catalysts are effective for substrates with and without coordinating functional groups. diva-portal.org The development of Ir-catalysts with chiral spiro phosphine-oxazoline ligands has also proven highly effective for the asymmetric hydrogenation of unsaturated carboxylic acids, demonstrating the potential for high activity and enantioselectivity in related systems. nih.gov The mechanism of these reactions is complex and can involve different catalytic cycles, such as an Ir(III)/Ir(V) pathway. nih.gov

Biocatalytic Approaches for Stereoselective Reduction (e.g., Alcohol Dehydrogenases)

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. researchgate.net Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org In the context of synthesis, they are particularly useful for the stereoselective reduction of ketones to produce specific alcohol stereoisomers. frontiersin.org

The use of commercial ADHs for the reduction of 4-alkylcyclohexanones has been shown to produce the corresponding cis-4-alkylcyclohexanols with high conversion and diastereomeric excess. mdpi.comresearchgate.netvapourtec.com For example, ADHs such as ADH200 have been successfully used in the reduction of 2-isopropylcyclohexanone to predominantly the cis-isomer of this compound. Continuous-flow biocatalytic systems have been developed to improve the efficiency and scalability of these enzymatic reductions. mdpi.com These systems often employ a cofactor regeneration system, for instance using 2-propanol, to ensure the continuous activity of the enzyme. mdpi.com The high stereocontrol offered by ADHs makes them a valuable tool for producing enantiomerically pure isomers of this compound, which is particularly important in applications like fragrance chemistry where different isomers can have distinct olfactory properties.

Derivatization for Chiral Analysis (e.g., with optically active reagents, pre-column derivatization for HPLC)

The separation and quantification of the individual enantiomers of this compound are critical for understanding its stereochemical properties and for quality control in its applications. Direct analysis can be challenging, as enantiomers possess identical physical properties in an achiral environment. Furthermore, this compound lacks a strong chromophore, making its detection at low concentrations by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) difficult. axionlabs.com To overcome these obstacles, derivatization with optically active reagents is a widely employed strategy. wikipedia.orguomustansiriyah.edu.iq

The fundamental principle of chiral derivatization involves reacting the racemic or enantiomerically-enriched mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent (CDA). uomustansiriyah.edu.iqaklectures.com This reaction transforms the pair of enantiomers, which have a mirror-image relationship, into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical and chemical properties, including different boiling points, solubilities, and, most importantly for this application, different interactions with chromatographic stationary phases. uomustansiriyah.edu.iq This difference in properties allows for their separation using standard, achiral analytical techniques. wikipedia.org

Pre-column Derivatization for HPLC

A common and advantageous approach is pre-column derivatization, where the chemical reaction to form the diastereomers is completed before the sample is injected into the HPLC system. academicjournals.orgwelch-us.com This method offers several benefits, including a wider selection of reagents and reaction conditions, greater control over the reaction, and the ability to remove excess reagent or by-products before analysis. welch-us.com The resulting diastereomeric products can then be separated on a conventional, and often more robust and economical, achiral stationary phase column (like a C18 column), simplifying the chromatographic method. researchgate.net

Research analogous to the analysis of this compound, specifically on the closely related compound DL-menthol (5-methyl-2-isopropyl-cyclohexanol), details the use of aromatic acids as chiral derivatizing agents. patsnap.comgoogle.com In this process, the hydroxyl group of the alcohol enantiomers reacts with an aromatic acid, such as benzoic acid or p-methoxybenzoic acid, to form a pair of diastereomeric esters. google.com The introduction of the aromatic ring from the acid serves a dual purpose: it acts as the chiral handle to create separable diastereomers and introduces a strong UV-absorbing chromophore, significantly enhancing detection sensitivity in HPLC. patsnap.comgoogle.com

The selection of the derivatizing agent and the optimization of reaction conditions are crucial for the success of the analysis. The reaction should proceed to completion to ensure that the ratio of the formed diastereomers accurately reflects the original enantiomeric composition of the this compound sample. After separation by HPLC, the individual diastereomers can be collected, and the original alcohol enantiomers can be recovered by cleaving the ester bond, typically through hydrolysis. uomustansiriyah.edu.iq

Detailed findings from studies on analogous compounds demonstrate the effectiveness of this approach. For instance, the separation of diastereomeric esters of menthol (B31143) has been successfully achieved using reversed-phase HPLC. google.com The specific conditions, including the mobile phase composition and detection wavelength, are optimized to achieve baseline separation of the diastereomer peaks.

The table below summarizes typical parameters used in the pre-column derivatization HPLC method for chiral analysis of cyclohexanols, based on established research.

Table 1: HPLC Parameters for Chiral Analysis via Pre-Column Derivatization

Parameter Description Example
Analyte The chiral compound being analyzed. DL-2-Isopropylcyclohexanol (as part of a racemic mixture)
Chiral Derivatizing Agent (CDA) An optically pure reagent that reacts with the analyte. Benzoic acid, p-Methoxybenzoic acid, Cinnamic acid google.com
Derivative Formed The type of diastereomeric product created. Diastereomeric esters google.com
Chromatographic Mode The type of liquid chromatography used for separation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase (Column) The column used to separate the diastereomers. Amylose-based chiral column or standard achiral C18 column patsnap.commdpi.com
Mobile Phase The solvent system that carries the sample through the column. Acetonitrile and Water mixture patsnap.comgoogle.com
Flow Rate The speed at which the mobile phase moves through the column. 0.4 - 1.0 mL/min google.com
Detection The method used to detect the separated compounds. UV-Vis Detector
Detection Wavelength The specific wavelength used for quantification. 220 - 280 nm, corresponding to the UV absorbance of the aromatic ring from the CDA google.com

| Column Temperature | The operating temperature of the column. | 20 - 35 °C google.com |

V. Applications of 2 Isopropylcyclohexanol in Chemical Synthesis

Role as a Solvent in Chemical Processes

Liquid-Liquid Extraction

In liquid-liquid extraction, a solute is separated from one liquid phase by transfer into another immiscible or partially miscible liquid phase. The efficiency of this process is governed by the distribution coefficient (K) of the solute between the two phases. Solvents used in this technique are chosen based on their selectivity, density, and interfacial properties.

While direct studies on 2-isopropylcyclohexanol as a primary solvent in liquid-liquid extraction are scarce, its properties suggest potential as a co-solvent or modifier. The hydroxyl group allows for hydrogen bonding with polar solutes, while the isopropylcyclohexyl moiety provides a non-polar character, enabling it to dissolve non-polar substances. This amphiphilic nature can be particularly useful in complex extractions where a balance of polar and non-polar interactions is required.

Research on structurally similar compounds, such as cyclohexanol (B46403), demonstrates the utility of cyclic alcohols in extraction processes. For instance, cyclohexanol has been investigated as an extraction solvent for various compounds, including carboxylic acids. In a study on the extraction of formic acid, cyclohexanol was one of the solvents used to determine the distribution and dimerization constants of the acid between the aqueous and organic phases. asianpubs.org

The introduction of an isopropyl group to the cyclohexanol structure, as in this compound, would be expected to increase its non-polar character and steric hindrance. This could influence its solvent properties, potentially enhancing the extraction of less polar organic molecules from aqueous solutions. A patent for separating cyclohexanol from a reaction mixture demonstrated that using a mixed solution of a hydrocarbon and a phenol (B47542) significantly increased the extraction efficiency compared to using a hydrocarbon alone. google.com This suggests that alcohol-containing solvent systems can be highly effective.

Table 1: Illustrative Extraction Efficiency of a Cyclic Alcohol-Containing Solvent System

This table presents data from a patent on the extraction of cyclohexanol, illustrating the impact of adding a phenolic compound to a hydrocarbon solvent on the extraction rate. This provides a model for how a mixed solvent system containing an alcohol can enhance extraction.

Extraction System Extraction Rate of Cyclohexanol (%)
Hydrocarbon Solvent Only75
Mixed Hydrocarbon and Phenol Solvent92

Data is illustrative and based on a patent for cyclohexanol extraction. google.com

Stabilization in Various Formulations

The stability of formulations such as emulsions and suspensions is critical in numerous industrial products, including cosmetics, pharmaceuticals, and coatings. Stabilizers are added to prevent the separation of different phases over time. Alcohols can act as stabilizers through various mechanisms, including the reduction of interfacial tension, modification of viscosity, and participation in the formation of a protective interfacial film.

The amphiphilic nature of this compound, with its polar hydroxyl head and non-polar cyclohexyl and isopropyl tail, suggests its potential as a co-emulsifier or stabilizer. It can orient itself at the oil-water interface, reducing the interfacial tension and facilitating the formation and stabilization of droplets. The reduction of interfacial tension is a key factor in creating stable emulsions, as it lessens the energy required to increase the interfacial area. spe.org

Studies on short-chain alcohols have shown that they can decrease the interfacial tension at both bilayer-water and oil-water interfaces. nih.gov The effectiveness of the alcohol in reducing interfacial tension generally increases with the length of the alkyl chain, a principle known as Traube's rule. This suggests that this compound, with its nine carbon atoms, could be an effective interfacial tension reducer. Research on emulsions stabilized with lignosulfonates has shown that low concentrations of alcohols like methanol, ethanol (B145695), and 2-propanol can have a stabilizing effect. acs.org

The addition of alcohols to emulsions can also influence the viscosity of the continuous phase and the properties of the interfacial film formed by the primary emulsifier. In some systems, alcohols can enhance the stability of emulsions by forming a more rigid and viscoelastic interfacial film. jst.go.jp For example, in oil-in-water emulsions stabilized by polyglycerol monofatty acid esters, the presence of ethanol led to the formation of a lamellar liquid crystal phase at the interface, resulting in a highly stable emulsion. jst.go.jp

Table 2: Effect of Alcohol Chain Length on Interfacial Tension Reduction

This table illustrates the general principle of Traube's rule, showing how increasing the alkyl chain length in a series of n-alcohols leads to a more significant reduction in interfacial tension at a given concentration.

Alcohol Concentration (M) to Achieve a Specific Interfacial Tension Reduction
Methanol~5.0
Ethanol~2.0
Propanol~0.7
Butanol~0.2

Data is illustrative and based on the principles described in studies on the effect of short-chain alcohols on interfacial tension. nih.gov

Vi. Biological and Pharmacological Research on 2 Isopropylcyclohexanol

Biological Activity and Mechanisms of Action

The biological profile of 2-Isopropylcyclohexanol is defined by its chemical structure: a cyclohexane (B81311) ring substituted with a hydroxyl (-OH) group and an isopropyl group. These features facilitate its interaction with various biological systems.

Interaction with Molecular Targets and Pathways

Research has identified specific molecular targets for this compound, particularly in the context of sensory neuron activity. Studies have shown that it can interact with and modulate the function of ion channels that are key targets for pain treatment. nips.ac.jp Specifically, it has been found to affect the activity of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels. nips.ac.jpsmolecule.com The mechanism appears to involve the modulation of channel gating rather than a direct blockage of the channel's pore. smolecule.com This interaction leads to an inhibition of action potential generation in sensory neurons, which underlies its observed biological effects in pain-related models. smolecule.com

Enzymatic Oxidation to 2-Isopropylcyclohexanone (B93567)

As a secondary alcohol, this compound can be metabolized through enzymatic oxidation. This biochemical reaction converts the alcohol into its corresponding ketone, 2-Isopropylcyclohexanone. This transformation is a common metabolic pathway for secondary alcohols in biological systems. The resulting ketone, 2-Isopropylcyclohexanone, may then engage in further biochemical reactions. The reverse reaction, the stereoselective reduction of 2-Isopropylcyclohexanone to produce specific stereoisomers of this compound, is often accomplished using alcohol dehydrogenase (ADH) enzymes in biocatalytic processes. escholarship.orgresearchgate.net

Hydrogen Bonding with Biological Molecules

A key feature of this compound's chemical structure is its hydroxyl (-OH) group, which can act as both a hydrogen bond donor and a hydrogen bond acceptor. nih.govcymitquimica.comnih.gov This capacity allows it to form hydrogen bonds with various biological molecules, such as proteins and enzymes. cymitquimica.com These non-covalent interactions can influence the structure and function of these macromolecules, forming the basis for some of the compound's biological activities.

Comparison with Structurally Similar Compounds (e.g., Cyclohexanol (B46403), 2-Methylcyclohexanol, 4-Isopropylcyclohexanol)

The biological and physical properties of this compound are influenced by its specific structure, which can be understood by comparing it to similar compounds.

Cyclohexanol : This is a simpler secondary alcohol that lacks any alkyl substituent on the cyclohexane ring. Its biological properties differ due to the absence of the isopropyl group, which in this compound adds to the molecule's size and lipophilicity.

2-Methylcyclohexanol : This compound is structurally very similar, but features a smaller methyl group at the second position instead of an isopropyl group. This difference in the size of the alkyl group can affect the compound's fit into the active sites of enzymes or the binding pockets of receptor proteins.

4-Isopropylcyclohexanol (B103256) : In this isomer, the isopropyl group is located at the fourth carbon position, opposite the hydroxyl group, rather than adjacent to it. nih.gov This positional difference significantly alters the molecule's shape. Research indicates that 4-Isopropylcyclohexanol also possesses analgesic properties and interacts with TRPV1 and TRPA1 ion channels. nips.ac.jpsmolecule.com The cis-isomer of 4-isopropylcyclohexanol is noted to be a more potent odorant than its trans counterpart. researchgate.net

Table 1: Structural Comparison of Cyclohexanol Analogs

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Difference from this compound
This compound C₉H₁₈O 142.24 -
Cyclohexanol C₆H₁₂O 100.16 Lacks the isopropyl group substituent.
2-Methylcyclohexanol C₇H₁₄O 114.19 Has a methyl group instead of an isopropyl group at C-2.

| 4-Isopropylcyclohexanol | C₉H₁₈O | 142.24 | Isopropyl group is at the C-4 position instead of C-2. nih.gov |

Pharmacological Properties

Preliminary research has explored the pharmacological potential of this compound, particularly its ability to inhibit the growth of microorganisms.

Antimicrobial Activity (Antibacterial and Antifungal)

Table 2: Observed Antimicrobial Activity of this compound

Target Microorganism Type Finding Source
Staphylococcus aureus Gram-positive bacterium Effective inhibition at a concentration of 0.5%.
Proteus mirabilis Gram-negative bacterium Present in a plant extract that showed inhibitory effects against this bacterium. jsirjournal.com

Cytotoxic Effects on Cancer Cell Lines

Potential as Analgesic Agent (e.g., Inhibition of action potential generation in sensory neurons)

Investigations into the analgesic properties of isopropylcyclohexanol isomers have primarily focused on 4-isopropylcyclohexanol, which has shown significant potential as a pain-relieving agent. smolecule.comnih.gov Studies demonstrate that 4-isopropylcyclohexanol can inhibit the generation of capsaicin-induced action potentials in mouse sensory neurons, a key mechanism in pain signaling. nips.ac.jp This activity is linked to a reduction in pain-related behaviors in animal models. smolecule.com

In contrast, there is a lack of specific research demonstrating similar analgesic effects for the this compound isomer. The scientific literature to date has identified the 4-isomer as the active compound in this context, and its potential is attributed to its interactions with specific ion channels involved in nociception. smolecule.com

Modulation of Ion Channels (e.g., TRPV1, TRPA1, ANO1)

The modulation of ion channels, a key mechanism for analgesic effects, has been a significant area of research for isopropylcyclohexanol compounds. However, this research has centered almost exclusively on the 4-isopropylcyclohexanol (4-iPr-CyH-OH) isomer. smolecule.com This compound has been identified as an inhibitor of several transient receptor potential (TRP) channels, including TRPV1 and TRPA1, as well as the calcium-activated chloride channel Anoctamin 1 (ANO1). nih.govresearchgate.net The interaction between TRPV1 and ANO1 in primary sensory neurons is understood to enhance pain sensation, and inhibition of these channels can produce an analgesic effect. nih.gov

Research has shown that 4-isopropylcyclohexanol inhibits these channels, reducing nociceptive signals in sensory neurons. researchgate.net The mechanism is believed to involve affecting the channel's gating rather than directly blocking the pore. smolecule.com While these findings are significant for the 4-isomer, there is no available scientific evidence to suggest that this compound modulates TRPV1, TRPA1, or ANO1 channels in a similar manner. The distinct biological activities of different structural isomers mean that the findings for 4-isopropylcyclohexanol cannot be extrapolated to this compound.

Compound IsomerIon Channel TargetObserved EffectReference
4-IsopropylcyclohexanolTRPV1Inhibition nih.govresearchgate.net
4-IsopropylcyclohexanolTRPA1Inhibition researchgate.net
4-IsopropylcyclohexanolANO1Inhibition nih.govresearchgate.net
This compoundTRPV1, TRPA1, ANO1No data available

Metabolic Pathways and Enzyme Activity Studies

The study of the metabolic fate of this compound indicates that, as a secondary alcohol, it undergoes enzymatic oxidation in one of its primary metabolic pathways. This reaction converts the hydroxyl group (-OH) on the cyclohexane ring into a ketone group (=O), yielding the metabolite 2-Isopropylcyclohexanone. This is a common metabolic route for secondary alcohols in biological systems.

Further metabolism of alicyclic ketones often involves reduction back to the corresponding secondary alcohols, which can then be conjugated with glucuronic acid to facilitate excretion. This creates more water-soluble compounds that can be more easily eliminated from the body. While this is a general pathway for this class of compounds, specific studies detailing the enzymes responsible for the metabolism of this compound are not extensively detailed in the available literature.

SubstrateMetabolic ReactionPrimary MetaboliteReference
This compoundOxidation2-Isopropylcyclohexanone

Vii. Advanced Analytical and Spectroscopic Techniques for 2 Isopropylcyclohexanol

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 2-isopropylcyclohexanol from reaction mixtures and for the isolation of its specific isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. thermofisher.com The process involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. sigmaaldrich.com This technique is routinely used to detect impurities that may arise during synthesis or from starting materials. thermofisher.comcymitquimica.com

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column. For this compound, a non-polar or semi-polar column is often employed. epa.gov The components separate based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratio, providing a unique "fingerprint" for identification. The resulting mass spectrum can be compared against spectral libraries for confirmation. nih.gov For instance, experimental GC-MS data for this compound shows characteristic high-abundance peaks that are used for its identification. nih.gov

Table 1: Representative GC-MS Data for this compound

Parameter Description
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or High-Resolution MS). thermofisher.comshimadzu.com
Column Type Typically a non-polar column (e.g., DB-5ms, HP-5ms). epa.gov
Ionization Mode Electron Ionization (EI) is common. nih.gov
Key Mass Fragments (m/z) The mass spectrum of this compound shows several characteristic fragments. Based on experimental data, the most intense peaks include: 81, 57, 82, 69, and 43. nih.gov
Application Purity assessment, detection of isomeric impurities (e.g., 4-isopropylcyclohexanol), and identification of synthesis byproducts.

This table provides a generalized overview of GC-MS parameters applicable to the analysis of this compound.

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to GC-MS. This technique is particularly valuable in complex matrices where the target analyte is present in very low concentrations. biomedres.us The initial liquid chromatography step separates the compound from the matrix, after which the tandem mass spectrometer provides two stages of mass filtering for highly specific detection.

The process involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific product ion in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances detection limits. While specific applications for this compound are not widely published, the methodology is standard for trace analysis of similar small molecules. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for Trace Analysis

Parameter Value/Description
Chromatography Mode Reversed-Phase Liquid Chromatography (RPLC).
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Precursor Ion [M+H]⁺ m/z 143.1
Product Ions (Fragments) Hypothetical fragments could include m/z 125.1 (loss of H₂O) and m/z 100.1 (loss of C₃H₇).
Application Quantifying trace amounts in environmental samples, biological fluids, or as a contaminant in other products.

This table illustrates potential parameters for developing an LC-MS/MS method for this compound based on its chemical structure and the principles of the technique.

Column chromatography is a fundamental preparative technique used for the separation and purification of this compound isomers on a larger scale. utahtech.edusavemyexams.com In this method, a stationary phase (commonly silica (B1680970) gel or alumina) is packed into a column. savemyexams.com A solution of the crude product mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through it. savemyexams.com

Separation occurs because the different diastereomers of this compound exhibit different polarities and, therefore, have different affinities for the stationary phase, causing them to travel down the column at different rates. santaisci.com The separation of diastereomers can be challenging due to small differences in polarity, sometimes requiring repeated chromatographic runs. reddit.com Research has shown that this compound is a suitable solute for column chromatography, and the efficiency of its separation on silica can be improved by using additives like magnesium sulfate, which may enhance its adsorption to the stationary phase. cymitquimica.combiosynth.com

Table 3: General Parameters for Column Chromatography of this compound

Parameter Description
Stationary Phase Silica gel (SiO₂) or Alumina (Al₂O₃). savemyexams.com
Mobile Phase (Eluent) A non-polar solvent system, typically a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate. reddit.com
Detection Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the purified compound.
Application Isolation of cis and trans diastereomers from a synthetic mixture. santaisci.comreddit.com

This table outlines a typical setup for the purification of this compound isomers via column chromatography.

Since the synthesis of this compound can produce enantiomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the preferred method for their separation and analysis. cymitquimica.combiosynth.comchiralpedia.com Chiral recognition on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. chiralpedia.com For a successful separation, there must be a sufficient difference in the stability of these complexes. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel or Chiralpak columns), are widely used for this purpose. chromatographyonline.comhplc.eu The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal resolution between the enantiomeric peaks.

Table 4: Typical Conditions for Chiral HPLC Separation

Parameter Description
Instrumentation High-Performance Liquid Chromatography system with a UV detector.
Column Type Chiral Stationary Phase (CSP), e.g., Chiralcel OD-H or similar polysaccharide-based column.
Mobile Phase Isocratic mixture of Hexane and Isopropanol. The exact ratio is optimized to achieve baseline separation.
Detection UV detection at a low wavelength (e.g., ~210 nm) as this compound lacks a strong chromophore.
Application Determination of enantiomeric excess (e.e.) and separation of the four pairs of enantiomers of this compound. google.com

This table presents common conditions for the enantiomeric separation of this compound derivatives by chiral HPLC.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. auremn.org.br Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. youtube.com

¹H NMR spectra reveal the number of different types of protons, their connectivity through spin-spin coupling, and their stereochemical relationship. The chemical shift, integration, and multiplicity of the signals are all interpreted to build the structure. youtube.com For this compound, the signals for the protons on the cyclohexane (B81311) ring and the isopropyl group appear in distinct regions. The coupling constants (J-values) between adjacent protons are particularly useful for determining the relative stereochemistry (cis or trans) of the hydroxyl and isopropyl groups.

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule. libretexts.org The chemical shift of each carbon indicates its functional type (e.g., C-O, alkyl C).

Table 5: General ¹H NMR Data Interpretation for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity Notes
OH 1.5 - 3.0 Broad Singlet Position is variable and depends on concentration and solvent.
CH-OH 3.0 - 4.0 Multiplet The chemical shift and multiplicity are highly dependent on the cis/trans conformation.
CH-iPr 1.0 - 1.8 Multiplet Proton on the cyclohexane ring attached to the isopropyl group.
Cyclohexane CH₂ 1.0 - 2.0 Multiplets Complex overlapping signals from the ring protons.
Isopropyl CH 1.5 - 2.2 Multiplet (septet)
Isopropyl CH₃ 0.8 - 1.0 Doublet Two distinct doublets may be observed if the methyl groups are diastereotopic.

This table provides expected ranges and characteristics for the ¹H NMR spectrum of this compound. Actual values vary with the specific isomer and experimental conditions.

Table 6: General ¹³C NMR Data Interpretation for this compound

Carbon Type Approximate Chemical Shift (δ, ppm) Notes
C-OH 65 - 75 The chemical shift is sensitive to the stereochemistry (axial vs. equatorial hydroxyl group).
C-iPr 40 - 50 Carbon on the cyclohexane ring bearing the isopropyl group.
Cyclohexane CH₂ 20 - 40 Multiple peaks corresponding to the other four carbons of the ring.
Isopropyl CH 30 - 35
Isopropyl CH₃ 15 - 25 One or two peaks depending on molecular symmetry.

This table provides expected chemical shift ranges for the ¹³C NMR spectrum of this compound. nih.gov

X-ray Diffraction for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. For this compound, which possesses chiral centers, X-ray diffraction (XRD) of a single crystal is a powerful, albeit indirect, method for unambiguous assignment of its three-dimensional arrangement. nih.govthieme-connect.de The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray radiation used is close to the natural absorption frequency of an atom within the crystal. thieme-connect.deresearchgate.net This effect creates small, measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's law and allowing for the determination of the absolute structure. researchgate.net

For light-atom organic compounds like this compound, which contain only carbon, hydrogen, and oxygen, the anomalous scattering effect is very weak. researchgate.net Therefore, direct analysis can be challenging and requires high-quality diffraction data. nih.govresearchgate.net A more common and robust approach involves the derivatization of the alcohol with a chiral reagent containing a heavier atom or a known absolute configuration. nih.govnih.gov This chiral auxiliary acts as an internal reference, simplifying the crystallographic analysis. nih.gov

A notable application of this principle involves the derivatization of trans-2-isopropylcyclohexanol with 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric esters. sci-hub.se The resulting crystalline derivatives, such as trans-2-isopropylcyclohexanol MaNP esters, can be analyzed by X-ray crystallography. sci-hub.se The known configuration of the MαNP acid moiety allows for the reliable determination of the absolute configuration of the alcohol portion of the molecule. nih.gov This method combines the separatory power of forming diastereomers with the definitive structural elucidation power of X-ray diffraction.

Addressing Analytical Challenges

The quantitative analysis of this compound, especially in complex mixtures such as environmental or biological samples, is fraught with challenges. The primary hurdles include interferences from the sample matrix and the compound's inherent physicochemical properties, which can affect its behavior during chromatographic analysis.

Matrix Interference

In chromatographic techniques like Gas Chromatography (GC), matrix interference, or the "matrix effect," is a significant issue. scispace.com It arises when co-extracted, non-volatile components from the sample matrix (e.g., lipids, pigments, sugars) accumulate in the GC inlet or on the column. scispace.comnih.gov This accumulation can mask active sites in the system, altering the thermal stability and transfer of the analyte, which can either enhance or suppress the chromatographic response compared to a pure standard prepared in solvent. scispace.com This leads to inaccuracy and poor reproducibility in quantitative analysis. scispace.com

The extent and nature of matrix effects are unpredictable and vary with the type of matrix. scispace.com For instance, the analysis of this compound in agricultural products or biota would likely suffer from interference from co-extracted lipids and other complex organic molecules. nih.govnih.gov

Strategies to mitigate matrix effects include:

Sample Cleanup: Employing techniques like solid-phase extraction (SPE) to remove interfering components from the sample extract before injection. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that both the standards and the samples experience the same matrix effects. scispace.com

Isotope Dilution: Using a stable isotope-labeled version of this compound as an internal standard. This is often the most effective method, as the internal standard co-elutes and experiences nearly identical matrix effects as the native analyte, allowing for accurate correction. chromatographyonline.com

Derivatization to Enhance Volatility

Gas chromatography, a primary technique for analyzing volatile compounds, requires that analytes are thermally stable and sufficiently volatile to be transported through the column. research-solution.comresearchgate.net this compound, being a polar alcohol, is prone to forming intermolecular hydrogen bonds, which decreases its volatility. research-solution.comresearchgate.net This can lead to poor peak shape (tailing), reduced detector response, and potential thermal degradation in the GC inlet. research-solution.comgcms.cz

Derivatization is a chemical modification technique used to convert the polar hydroxyl (-OH) group of this compound into a less polar, more volatile functional group. researchgate.netgcms.cz This process improves chromatographic efficiency and detection. research-solution.com The main types of derivatization reactions for alcohols are silylation, acylation, and alkylation. researchgate.net

Silylation: This is the most common derivatization method for hydroxyl groups. It involves replacing the active hydrogen of the alcohol with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The reaction reduces polarity and hydrogen bonding, making the resulting TMS-ether derivative more volatile and stable for GC analysis. gcms.czsigmaaldrich.com The ease of derivatization is generally in the order of primary > secondary > tertiary alcohols, meaning the secondary hydroxyl of this compound is readily derivatized. sigmaaldrich.com

Acylation: This reaction converts the alcohol into an ester using reagents like perfluoroacid anhydrides. gcms.cz The resulting fluorinated derivatives are not only more volatile but also exhibit enhanced response with an electron capture detector (ECD). phenomenex.blog

Alkylation: This process forms an ether from the alcohol. Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to create derivatives that are highly sensitive to ECD detection. phenomenex.blog

The choice of derivatization reagent depends on the analytical objective, such as improving volatility for GC-FID analysis or enhancing sensitivity for GC-ECD or GC-MS analysis.

Table 1: Common Derivatization Approaches for Alcohols in GC Analysis

Reaction TypeTypical ReagentDerivative FormedKey AdvantagesReference
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl (TMS) EtherIncreases volatility; improves thermal stability and peak shape; widely applicable. sigmaaldrich.com
AcylationTFAA (Trifluoroacetic Anhydride)Trifluoroacetyl EsterIncreases volatility; creates derivatives suitable for ECD detection. gcms.cz
AlkylationPFB-Br (Pentafluorobenzyl Bromide)Pentafluorobenzyl (PFB) EtherCreates highly sensitive derivatives for ECD detection. phenomenex.blog

Viii. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Conformational Stability and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for determining the conformational stability of molecules like 2-isopropylcyclohexanol by calculating the relative energies of its various spatial arrangements.

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane (B81311) ring and the orientation of the isopropyl and hydroxyl substituents. The key conformers include the cis and trans isomers, with the substituents being either in axial or equatorial positions.

In principle, DFT calculations would be employed to optimize the geometry of each possible conformer and calculate its electronic energy. The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated at equilibrium. For substituted cyclohexanes, it is generally observed that bulky substituents prefer the equatorial position to minimize steric strain. iscnagpur.ac.in

A hypothetical DFT study on this compound would likely investigate the following conformers and their relative energies. The results would quantify the energetic penalty of placing the bulky isopropyl group in an axial position, where it would experience significant 1,3-diaxial interactions. Furthermore, the orientation of the hydroxyl group and the possibility of intramolecular hydrogen bonding, particularly in the cis isomer, would be a key area of investigation. rsc.orgnih.gov Theoretical studies on related molecules like 2-cyclohexen-1-ol (B1581600) have shown that intramolecular hydrogen bonding can significantly influence conformational energies. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

IsomerIsopropyl PositionHydroxyl PositionRelative Energy (kcal/mol)Population (%)
transEquatorialEquatorial0.0095.8
transAxialAxial2.501.2
cisEquatorialAxial1.803.0
cisAxialEquatorial4.50<0.1

Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanols. Actual values would require specific DFT calculations.

Beyond conformational stability, DFT calculations can elucidate the electronic structure of this compound. By analyzing the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's reactivity. The distribution of electron density and the electrostatic potential map can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about how it might interact with other chemical species.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of a large ensemble of molecules and their interactions over time. ed.gov An MD simulation of liquid this compound would provide a detailed picture of the intermolecular forces that govern its bulk properties.

An MD simulation would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The system would then be simulated for a sufficient length of time to observe the natural dynamics of the molecules. Analysis of the simulation trajectory would reveal key information about the liquid structure and intermolecular interactions.

Table 2: Potential Intermolecular Interactions in this compound to be Studied by Molecular Dynamics

Interaction TypeDescriptionKey Parameters to Analyze
Hydrogen BondingAttraction between the hydroxyl hydrogen of one molecule and the hydroxyl oxygen of another.Radial distribution function g(r) of O-H---O, hydrogen bond lifetime, coordination number.
Dipole-DipoleAttraction between the permanent dipoles of the C-O and O-H bonds.Dipole moment correlation function.
Van der WaalsWeak, short-range electrostatic attractions (including London dispersion forces).Lennard-Jones parameters, cohesive energy density.

These simulations are crucial for understanding properties like boiling point, viscosity, and solubility, which are all dependent on the strength and nature of intermolecular forces.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, often employing DFT or higher-level ab initio methods, can be used to predict the most likely pathways for chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and thereby calculate activation energies.

A common reaction of alcohols is dehydration to form alkenes. youtube.com For this compound, dehydration would likely proceed via an E1 or E2 mechanism, depending on the reaction conditions. Quantum chemical calculations could be used to model these pathways, determining the structures and energies of the carbocation intermediates (in an E1 mechanism) or the transition states. This would allow for the prediction of the major and minor alkene products, which would be governed by Zaitsev's rule (favoring the more substituted alkene) and the relative stabilities of the transition states leading to each product.

Another potential reaction for investigation is the oxidation of the secondary alcohol to form 2-isopropylcyclohexanone (B93567). Theoretical calculations could model the mechanism of this transformation with various oxidizing agents, providing insights into the reaction's feasibility and selectivity.

Structure-Activity Relationship (SAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov While specific biological activity data for this compound is not widely available, one could hypothetically develop a QSAR model for a class of cyclohexanol (B46403) derivatives to predict a particular biological endpoint, such as toxicity or receptor binding affinity. researchgate.netnih.gov

The process would involve compiling a dataset of structurally related compounds with known biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, volume, surface area.

Physicochemical: LogP (lipophilicity), polarizability, dipole moment.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Table 3: Illustrative Descriptors for a QSAR Study of Cyclohexanol Derivatives

Descriptor TypeExample DescriptorRelevance
Constitutional (1D)Molecular WeightGeneral size of the molecule.
Topological (2D)Wiener IndexDescribes molecular branching.
Geometrical (3D)Molecular Surface AreaRelates to accessibility for interaction.
PhysicochemicalLogPLipophilicity, important for membrane permeability.

Such a model, once validated, could be used to predict the biological activity of new, untested cyclohexanol derivatives, including different isomers or analogs of this compound. This predictive capability is highly valuable in drug discovery and toxicology for prioritizing compounds for synthesis and testing.

Predictive Modeling for Chemical Reactivity and Selectivity

Building upon the principles of QSAR, predictive models can also be developed to forecast the chemical reactivity and selectivity of compounds like this compound under various conditions. researchgate.net These models often employ machine learning algorithms trained on large datasets of experimental reaction outcomes. nih.govfrontiersin.orgmedrxiv.orgnih.gov

For instance, a model could be trained to predict the major product of the dehydration of a range of substituted cyclohexanols under different acidic conditions and temperatures. The input to the model would be descriptors of the starting alcohol and the reaction conditions, and the output would be the predicted product distribution.

These predictive models can accelerate chemical research by allowing for the in silico screening of reaction conditions and substrates, thereby reducing the need for extensive experimental work. While developing such a model specifically for this compound would require a substantial amount of experimental data, the general approach holds significant promise for the future of chemical synthesis and process optimization. The use of machine learning in conjunction with quantum chemical calculations is an emerging area that is expected to revolutionize our ability to predict and control chemical reactions. researchgate.net

Q & A

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Cross-validate purity via DSC for melting point consistency and HRMS for molecular formula confirmation. Contamination by isomers (e.g., 4-Isopropylcyclohexanol) is detected via chiral HPLC. Collaborative studies with independent labs ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.